Compound Description: This compound serves as a key intermediate in synthesizing a series of (Z)-N-(5-arylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide compounds. These compounds are being investigated for their cytotoxic activity against K562 (chronic myelogenous leukemia) and MCF7 (breast cancer) cells. []
Compound Description: This compound is a precursor used in the synthesis of N-(4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide. []
Compound Description: Fourteen compounds with this general structure were synthesized and evaluated for their cytotoxic activity against K562 and MCF7 cancer cell lines. []
Compound Description: This compound belongs to a series of 1,3,5-oxadiazine derivatives synthesized and investigated for their antibacterial and antifungal activities. []
Compound Description: This series of compounds, containing a 1,3,4-oxadiazole core, was synthesized and found to exhibit antibacterial activity against both Gram-negative and Gram-positive bacteria. []
Compound Description: This family of six compounds was designed and evaluated for their potential as α-glucosidase inhibitors, targeting potential antidiabetic agents. []
N-(j, k-Dichlorophenyl / j,k-dimethylphenyl)-acetamides and substituted acetamides [, ]
Compound Description: A series of 70 N-(j,k-dichlorophenyl / j,k-dimethylphenyl)-acetamides and substituted acetamides was synthesized for 1H and 13C NMR spectral studies to investigate the influence of substituent effects. [, ]
Compound Description: NBI-74330 is a small molecule antagonist of the CXC chemokine receptor 3 (CXCR3), demonstrating potent inhibition of ligand binding and functional responses mediated by CXCR3. []
Compound Description: This compound was identified as a potential FGFR-1 inhibitor through virtual screening, exhibiting promising binding affinity scores. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.